molecular formula C13H8BrNO B13879046 2-(4-Bromophenyl)furo[3,2-b]pyridine

2-(4-Bromophenyl)furo[3,2-b]pyridine

Cat. No.: B13879046
M. Wt: 274.11 g/mol
InChI Key: OBAAQWGMAOCDKB-UHFFFAOYSA-N
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Description

Significance and Structural Characteristics of Furo[3,2-b]pyridine (B1253681) Scaffolds

The furo[3,2-b]pyridine system is a fused bicyclic heterocycle consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. This arrangement, where a π-electron-rich furan ring is fused to a π-deficient pyridine ring, results in a unique electronic landscape that is highly attractive for molecular design. The scaffold is relatively rigid and planar, providing a well-defined orientation for substituents, which is a crucial aspect for targeted interactions with biological macromolecules.

Derivatives of the furo[3,2-b]pyridine core have demonstrated a wide spectrum of pharmacological properties, most notably as potent kinase inhibitors and anticancer agents. researchgate.netnih.gov This biological relevance has cemented its status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a robust starting point for drug discovery programs. The inherent bioactivity of this core structure provides a strong impetus for the development of synthetic routes that allow for its facile incorporation and subsequent elaboration.

Strategic Importance of Brominated Heteroaromatics in Modern Organic Chemistry

In the toolkit of a synthetic organic chemist, halogen atoms, particularly bromine and iodine, on aromatic and heteroaromatic rings are not merely simple substituents; they are versatile synthetic handles. Brominated heteroaromatics are exceptionally valuable intermediates due to their optimal balance of reactivity and stability. The carbon-bromine (C-Br) bond is sufficiently reactive to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, yet stable enough to be carried through multi-step synthetic sequences.

The primary utility of brominated aromatics lies in their role as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and cyanation reactions all readily employ aryl bromides. This capability allows for the precise and predictable introduction of a vast range of molecular fragments, enabling the systematic exploration of the chemical space around a core scaffold. This strategy is a cornerstone of modern medicinal chemistry for building libraries of analogues to establish structure-activity relationships (SAR).

Research Rationale and Scope for 2-(4-Bromophenyl)furo[3,2-b]pyridine as a Privileged Building Block

The compound this compound represents a masterful convergence of the principles outlined above. It combines the biologically relevant furo[3,2-b]pyridine core with a strategically positioned 4-bromophenyl group, creating a highly valuable and versatile molecular building block. The rationale for its designation as a privileged intermediate is clear: the furo[3,2-b]pyridine moiety acts as the pharmacophore anchor, while the bromine atom on the appended phenyl ring serves as a point of diversification.

The synthesis of such 2-aryl-furo[3,2-b]pyridine systems can be efficiently achieved through modern catalytic methods. A notable one-pot approach involves the palladium/copper-catalyzed coupling of 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne, such as 1-bromo-4-ethynylbenzene, followed by an intramolecular cyclization. researchgate.netnih.gov This method, often enhanced by ultrasound irradiation, provides direct access to the target scaffold.

Once synthesized, the bromine atom of this compound is primed for a variety of subsequent cross-coupling reactions. This allows chemists to readily generate a library of derivatives where the 4-bromophenyl group is transformed into a wide array of other functionalities, as illustrated in the table below. This strategic approach enables the rapid generation of analogues for biological screening, optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Cross-Coupling Reactions for this compound
Reaction NameCoupling PartnerResulting LinkagePotential Introduced Group
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-C (Biaryl)Substituted Phenyl, Pyridyl, etc.
HeckAlkeneC-C (Styrenyl)Vinyl derivatives
SonogashiraTerminal AlkyneC-C (Alkynyl)Alkynyl derivatives
Buchwald-HartwigAmine/AmideC-NAnilines, Amides
C-H ArylationHeteroareneC-C (Biaryl)Thiophene, Furan, etc.
CyanationCyanide Source (e.g., Zn(CN)₂)C-CNNitrile

The research findings on related 2-substituted furo[3,2-b]pyridines underscore the potential of this class of compounds. For instance, various derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines like MDA-MB-231 and MCF-7, with some compounds showing encouraging growth inhibition and apoptosis-inducing potential. researchgate.netnih.gov This highlights the value of being able to systematically modify the 2-aryl substituent, a process for which this compound is an ideal precursor.

Table 2: Representative 2-Aryl-furo[3,2-b]pyridines Synthesized via Pd/Cu Catalysis (Data from related studies) researchgate.netnih.gov
CompoundAryl Substituent (R)Starting AlkyneYield (%)
3a PhenylPhenylacetylene89
3b 4-Methylphenyl1-Ethynyl-4-methylbenzene92
3c 4-Methoxyphenyl1-Ethynyl-4-methoxybenzene94
3d 4-Chlorophenyl1-Chloro-4-ethynylbenzene91
3e 4-Fluorophenyl1-Ethynyl-4-fluorobenzene88

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

2-(4-bromophenyl)furo[3,2-b]pyridine

InChI

InChI=1S/C13H8BrNO/c14-10-5-3-9(4-6-10)13-8-11-12(16-13)2-1-7-15-11/h1-8H

InChI Key

OBAAQWGMAOCDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

Synthetic Methodologies for 2 4 Bromophenyl Furo 3,2 B Pyridine and Its Structural Analogues

Retrosynthetic Analysis of the Furo[3,2-b]pyridine (B1253681) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. advancechemjournal.com For the furo[3,2-b]pyridine core, the primary disconnections involve cleaving the bonds that form the furan (B31954) ring, leading to functionalized pyridine (B92270) precursors.

Two common retrosynthetic approaches are considered:

C-O bond disconnection: This involves disconnecting the C-O bond of the furan ring. This strategy points to a 2-alkynyl-3-hydroxypyridine intermediate. The forward reaction would then be an intramolecular cyclization, often catalyzed by a metal, to form the furan ring.

C-C bond disconnection: An alternative disconnection breaks one of the C-C bonds of the furan ring. This approach might start from a 3-phenoxypyridine (B1582220) derivative, where an intramolecular C-H activation/cyclization reaction would form the fused system. acs.org

These strategies reduce the complexity of the target molecule to simpler pyridine building blocks, which can be synthesized through established methods like Hantzsch pyridine synthesis or functionalization of existing pyridine rings. heighpubs.org The choice of strategy often depends on the desired substitution pattern on the final molecule.

Approaches for Furo[3,2-b]pyridine Ring Construction

The assembly of the fused furo[3,2-b]pyridine ring system is the crucial step in the synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent strategies.

This classical approach builds the fused system from precursors that already contain either the furan or the pyridine ring. One prominent method involves the intramolecular cyclization of a suitably substituted pyridine. For instance, a 3-hydroxypyridine (B118123) bearing an alkyne or a related functional group at the 2-position can undergo cyclization to form the furan ring fused to the pyridine core.

Another strategy is the Pictet–Spengler reaction, which can be adapted for the synthesis of hydrogenated furo[3,2-c]pyridines. nih.gov This method involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization to form the fused pyridine ring. nih.gov While this yields a different isomer and a saturated pyridine ring, the underlying principle of using pre-formed heterocyclic precursors is a cornerstone of furo[3,2-b]pyridine synthesis.

Metal-catalyzed reactions offer efficient and versatile routes to the furo[3,2-b]pyridine core, often with high yields and tolerance for various functional groups. researchgate.netnih.gov Palladium and copper catalysts are most frequently employed in these syntheses.

A common and powerful strategy is the coupling of a 3-halopyridine (typically chloro- or bromo-) with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). nih.gov This sequence is often performed in a one-pot manner. For instance, the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes in the presence of a Pd/C-CuI catalyst system under ultrasound irradiation provides direct access to 2-substituted furo[3,2-b]pyridines. nih.gov The reaction proceeds via a Sonogashira C-C coupling, followed by a C-O bond-forming cyclization.

Another advanced method involves the palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. acs.org This intramolecular oxidative cyclization forms the benzofuro[3,2-b]pyridine 1-oxide with high regioselectivity, which can then be easily deoxygenated to furnish the final benzofuro[3,2-b]pyridine product. acs.org Successive regioselective lithiations followed by electrophilic trapping have also been described, allowing for the synthesis of polyfunctionalized furo[3,2-b]pyridines. nih.govresearchgate.net

Table 1: Examples of Metal-Catalyzed Furo[3,2-b]pyridine Synthesis
Catalyst SystemStarting MaterialsKey TransformationReference
10% Pd/C-CuI-PPh3-Et3N3-chloro-2-hydroxy pyridine, Terminal alkyneOne-pot Sonogashira coupling and cyclization nih.gov
Pd(OAc)23-Phenoxypyridine 1-OxideIntramolecular dual C–H activation/cyclization acs.org
Copper(Not specified)Oxidative cyclization researchgate.net
Pd(II)β-Ketodinitriles, AlkynesN–H/C Annulation and Cyclization acs.org

To improve synthetic efficiency and align with the principles of green chemistry, microwave-assisted synthesis and one-pot multicomponent reactions (MCRs) have been adopted for the construction of heterocyclic systems, including pyridines. nih.govekb.eg Microwave irradiation often accelerates reaction rates, reduces side-product formation, and improves yields compared to conventional heating. nih.govnih.gov The synthesis of 2-substituted furo[3,2-b]pyridines under ultrasound irradiation, a related energy-input technique, has demonstrated these advantages. nih.gov

MCRs are highly convergent processes where three or more starting materials react in a single synthetic operation to form a complex product, avoiding the need for isolating intermediates. mdpi.commdpi.com While specific MCRs for 2-(4-Bromophenyl)furo[3,2-b]pyridine are not extensively documented, the general approach is widely used for constructing substituted pyridine rings. nih.govmdpi.comlookchem.com A typical MCR for pyridine synthesis might involve the condensation of a ketone, an aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source. nih.govekb.eg Adapting such a strategy could potentially offer a rapid and efficient route to highly substituted furo[3,2-b]pyridine analogues.

Introduction of the 4-Bromophenyl Moiety: Strategies and Regioselectivity

One direct approach involves using 4-bromophenylacetylene as the alkyne component in a metal-catalyzed annulation reaction with a 3-halopyridine precursor, as described in section 2.2.2. nih.gov This method constructs the furan ring and introduces the C2 substituent simultaneously, ensuring excellent regioselectivity.

Alternatively, the 4-bromophenyl group can be installed on a pre-formed furo[3,2-b]pyridine scaffold. This typically requires a functional group, such as a halogen, at the C2 position, which can then participate in a cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling) with a (4-bromophenyl)boronic acid or a related organometallic reagent.

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. wikipedia.orgethz.ch This method is particularly useful for the functionalization of heterocyclic rings. In the context of furo[3,2-b]pyridine synthesis, a 2-bromo- or 2-iodo-furo[3,2-b]pyridine can be treated with an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl) at low temperatures. nih.govznaturforsch.com

This reaction rapidly exchanges the halogen atom for a metal (lithium or magnesium), generating a potent nucleophilic species at the C2 position. wikipedia.orgethz.ch The resulting 2-lithio- or 2-magnesio-furo[3,2-b]pyridine intermediate can then be trapped with a suitable electrophile to introduce a variety of substituents. While not a direct method for introducing the 4-bromophenyl group itself, this strategy is crucial for creating the necessary precursors for subsequent cross-coupling reactions or for introducing other functional groups at the C2 position. The choice of reagent is critical; for substrates with acidic protons, a combination of a Grignard reagent and an organolithium can prevent unwanted side reactions. nih.gov

Cross-Coupling Strategies for Aryl-Heteroaryl Bond Formation

The formation of the C2-aryl bond in 2-arylfuro[3,2-b]pyridines is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods are the most common, offering high efficiency and functional group tolerance. Key strategies include the Suzuki-Miyaura, Stille, Negishi, and Heck couplings, each utilizing a different organometallic reagent to couple with a halide or triflate-functionalized furo[3,2-b]pyridine precursor (e.g., 2-bromofuro[3,2-b]pyridine).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation due to the stability, low toxicity, and commercial availability of its organoboron reagents. researchgate.netnih.gov The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. nih.gov For the synthesis of this compound, this would typically involve the reaction of a 2-halofuro[3,2-b]pyridine with (4-bromophenyl)boronic acid. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with conditions often tailored to the specific substrates. nih.govmdpi.com The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for heteroaryl couplings. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Ref
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O65-1005-89 nih.gov
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80Good mdpi.com
Pd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄Toluene10084 nih.gov
Pd(OAc)₂PCy₃K₂CO₃Dioxane80- nih.gov

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic electrophiles. jocpr.comresearchgate.netsphinxsai.com This reaction is known for its tolerance of a wide array of functional groups and the use of neutral reaction conditions. sphinxsai.com To synthesize the target compound, 2-halofuro[3,2-b]pyridine could be coupled with (4-bromophenyl)trialkylstannane. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. jocpr.com

Table 2: Typical Catalytic Systems for Stille Coupling

CatalystLigandSolventAdditiveTemperatureRef
Pd(PPh₃)₄-Toluene-Reflux researchgate.net
Pd₂(dba)₃P(furyl)₃NMPCuIRoom Temp. researchgate.net
Pd(OAc)₂SPhosDioxane-100 °C atiner.gr
PdCl₂(PPh₃)₂-DMF-80 °C researchgate.net

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netmdpi.comchemrxiv.org Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to milder reaction conditions and shorter reaction times. mdpi.com However, they are also sensitive to moisture and air, requiring anhydrous reaction conditions. mdpi.com The synthesis of this compound via this method would involve a pre-formed 2-(halozinc)furo[3,2-b]pyridine reacting with 1-bromo-4-iodobenzene (B50087) or a (4-bromophenyl)zinc halide reacting with a 2-halofuro[3,2-b]pyridine.

Table 3: Common Catalysts and Conditions for Negishi Coupling

CatalystLigandSubstratesSolventRef
Pd(PPh₃)₄-Pyridyl zinc halide + Aryl halideTHF researchgate.net
Ni(acac)₂-Organozinc + Aryl halideTHF/DMA mdpi.com
Pd(dba)₂t-Bu₃PAryl zinc + Aryl chlorideTHF chemrxiv.org
PdCl₂(dppf)-Organozinc + Aryl bromideTHF nih.gov

Heck Coupling

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene. researchgate.netnih.govijarsct.co.in While not a direct method for coupling two aryl groups, it can be used to synthesize precursors. For instance, a 2-halofuro[3,2-b]pyridine could be coupled with 4-bromostyrene (B1200502) to yield an ethenyl-linked intermediate, which could then be further modified. The reaction typically requires a palladium catalyst and a base. researchgate.net A key advantage is that it does not require the pre-formation of organometallic reagents from the coupling partners. nih.gov

Table 4: General Conditions for Heck Coupling Reactions

CatalystLigandBaseSolventTemperature (°C)Ref
Pd(OAc)₂PPh₃Et₃NAcetonitrile/DMF100 nih.gov
PdCl₂-K₂CO₃NMP140 nih.gov
Pd(OAc)₂P(o-tolyl)₃TriethylamineAcetonitrile100 researchgate.net
Pd/C-NaOAcDMA/H₂O130 ijarsct.co.in

**2.4. Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. ijarsct.co.inresearchgate.net These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. sphinxsai.com

Key areas for implementing green chemistry in the synthesis include:

Solvent Selection : Traditional cross-coupling reactions often employ volatile and toxic organic solvents like toluene, dioxane, or DMF. ijarsct.co.in A greener approach involves substituting these with more benign alternatives such as water, ethanol, or greener solvent choices like cyclopentyl methyl ether (CPME). ijarsct.co.innih.gov Aqueous-phase Suzuki-Miyaura reactions, for example, have been developed and can reduce the environmental impact significantly. ijarsct.co.in

Catalyst Efficiency and Recycling : Palladium is an expensive and precious metal. mdpi.com Green methodologies focus on reducing catalyst loading to parts-per-million (ppm) levels and developing systems for catalyst recovery and reuse. mdpi.comacs.org The use of heterogeneous catalysts, such as palladium immobilized on a solid support (e.g., Pd EnCat™), allows for easy separation from the reaction mixture by filtration and subsequent reuse over multiple cycles, minimizing metal contamination in the final product and reducing waste. mdpi.com

Energy Efficiency : Synthetic methods should be designed to be as energy-efficient as possible. sphinxsai.com Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net Flow chemistry is another enabling technology that offers superior heat and mass transfer, allowing for safer, more efficient, and scalable reactions, often at higher temperatures and pressures than achievable in batch reactors. researchgate.netsci-hub.senih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions are generally high in atom economy compared to classical methods that may require protecting groups or produce stoichiometric byproducts. One-pot or tandem reactions, where multiple synthetic steps are performed in a single reactor, further enhance atom and step economy by avoiding the isolation and purification of intermediates. nih.gov

Scalability and Process Development for Synthetic Route Optimization

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, scalability and process development are critical for ensuring a safe, efficient, cost-effective, and reproducible manufacturing process. nih.govopenlabnotebooks.org

Key Considerations for Scalability:

Route Selection and Optimization : The chosen synthetic route must be robust and high-yielding. nih.gov A concise, multi-step synthesis with minimal chromatographic purifications is highly desirable for large-scale production. nih.govopenlabnotebooks.org For instance, developing a route where intermediates can be telescoped (carried forward without isolation) can significantly improve process efficiency. nih.gov

Reagent and Catalyst Cost : The cost of starting materials, reagents, and especially the palladium catalyst and ligands, is a major factor in large-scale synthesis. researchgate.net Process optimization aims to minimize the catalyst loading without compromising yield and reaction time. acs.org Using less expensive starting materials, even if it adds a synthetic step, can sometimes be more economical on a large scale.

Process Safety : Reactions that are manageable on a gram scale can pose significant safety risks at the kilogram or ton scale. researchgate.net Exothermic reactions, the use of hazardous reagents, or the generation of gaseous byproducts must be carefully managed. Flow chemistry offers a significant advantage in this regard, as the small reactor volume minimizes the risk associated with hazardous reactions and allows for better control over reaction parameters. nih.govnih.gov

Purification and Impurity Profile : On a large scale, purification by column chromatography is often impractical and expensive. openlabnotebooks.org The ideal process yields a product that can be purified through simple crystallization or distillation. Understanding and controlling the impurity profile is critical to meet the stringent purity requirements for pharmaceutical compounds. This involves optimizing reaction conditions to minimize the formation of byproducts. openlabnotebooks.org

Waste Management : Industrial-scale synthesis generates significant amounts of waste. A scalable process must consider the environmental impact and cost of waste disposal. This ties back to green chemistry principles, such as using recyclable catalysts and minimizing solvent use. mdpi.com

A successful scale-up campaign for this compound would likely involve a multi-step route optimized for high yields and minimal purification steps, potentially utilizing a highly efficient Suzuki-Miyaura coupling as the key bond-forming step. nih.govopenlabnotebooks.org The development of such a process requires rigorous optimization of all reaction parameters, including catalyst system, solvent, base, temperature, and reaction time.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Furo 3,2 B Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the compound's constitution and regiochemistry.

The structural analysis of 2-(4-bromophenyl)furo[3,2-b]pyridine begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for each of the eight protons. For the parent furo[3,2-b]pyridine (B1253681), proton signals have been reported, providing a basis for predicting the spectrum of the substituted analogue. The introduction of the 4-bromophenyl group at the C2 position would significantly influence the chemical shift of the proton at C3 and introduce two new signals for the phenyl ring protons.

¹H NMR: The spectrum would feature signals corresponding to the furo[3,2-b]pyridine core and the 4-bromophenyl substituent. The protons on the pyridine (B92270) ring (H5, H6, H7) would appear in the aromatic region, with their coupling patterns revealing their connectivity. The proton on the furan (B31954) ring (H3) would likely appear as a singlet. The 4-bromophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, accounting for the 13 carbon atoms (with two pairs of equivalent carbons in the symmetrically substituted phenyl ring). The carbon attached to the bromine (C4') would be shifted to a characteristic value, and the carbons of the fused heterocyclic system would be identifiable based on comparison with known furopyridines.

To confirm these assignments and establish the precise regiochemistry, 2D NMR experiments are indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum would show cross-peaks between adjacent protons, for instance, between H5 and H6, and between H6 and H7 on the pyridine ring, definitively establishing their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. The HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, confirming which proton is bonded to which carbon. For example, the signal for the H3 proton would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2- and 3-bond) ¹H-¹³C correlations, which pieces together the molecular fragments. Key HMBC correlations would include a cross-peak from the H3 proton to the C2 carbon and to carbons within the bromophenyl ring, unequivocally confirming the attachment of the phenyl ring at the C2 position of the furo[3,2-b]pyridine core.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H3 ~7.2~105-C2, C3a, C2', C6'
H5 ~8.6~145H6C3a, C7, C7a
H6 ~7.4~118H5, H7C7a, C5
H7 ~7.9~148H6C5, C7a
H2', H6' ~7.8 (d)~129H3', H5' (weak)C4', C2
H3', H5' ~7.6 (d)~132H2', H6' (weak)C1', C4'
C2 -~155--
C3 -~105--
C3a -~142--
C5 -~145--
C6 -~118--
C7 -~148--
C7a -~150--
C1' -~130--
C4' -~124--

Note: Chemical shifts are predictive and based on data from analogous structures. Actual values may vary depending on solvent and experimental conditions. 'd' denotes a doublet.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as the rotation around single bonds. In this compound, rotation around the C2-C1' bond connecting the heterocyclic core to the phenyl ring could potentially be hindered.

At room temperature, if the rotation is fast on the NMR timescale, sharp, time-averaged signals are observed. However, if this rotation is sufficiently slow, separate signals for non-equivalent protons or carbons might appear. By lowering the temperature, the rate of rotation decreases. If the energy barrier to rotation is significant, the NMR spectrum may show coalescence, where sharp peaks broaden, merge, and then re-sharpen into multiple distinct signals at very low temperatures. This would allow for the calculation of the rotational energy barrier (ΔG‡). For this specific molecule, significant hindrance is not expected, but VT-NMR would be the definitive method to investigate any potential conformational isomers or restricted rotation.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound (molecular formula: C₁₃H₈BrNO), high-resolution mass spectrometry is the gold standard for confirming the elemental composition. HR-ESI-MS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places).

The calculated exact mass of the [M+H]⁺ ion for C₁₃H₉BrNO⁺ would be compared to the experimentally measured value. A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula.

A key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Analysis of the fragmentation pattern in the MS/MS spectrum could reveal characteristic losses, such as the loss of a bromine radical (•Br) or hydrogen bromide (HBr), providing further structural confirmation.

Interactive Table: Predicted HR-MS Data for this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)Key Isotopic Feature
[M]⁺• C₁₃H₈⁷⁹BrNO⁺•288.9840M+2 peak at ~290.9820 with ~100% relative intensity
[M+H]⁺ C₁₃H₉⁷⁹BrNO⁺289.9918M+2 peak at ~291.9898 with ~100% relative intensity

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would yield a three-dimensional model of the molecule.

This analysis would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connectivity and regiochemistry, validating the structure determined by NMR.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the electronic nature of the fused ring system.

Conformation: The dihedral angle between the plane of the furo[3,2-b]pyridine system and the 4-bromophenyl ring would be determined. This angle is a result of a balance between steric hindrance and the drive for π-system conjugation.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which can influence the material's physical properties.

While no published crystal structure for this specific compound is currently available, data from related structures like 2-aryl-substituted pyridines suggest that the furo[3,2-b]pyridine core would be essentially planar.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

For this compound, the IR and Raman spectra would provide a unique "molecular fingerprint." Key vibrational modes would include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of strong to medium bands in the 1610-1450 cm⁻¹ region are characteristic of the vibrations within the pyridine and phenyl rings.

Furan Ring Vibrations: Bands associated with the C-O-C stretching of the furan ring are expected in the 1250-1050 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. A strong band around 830-810 cm⁻¹ would be expected for the 1,4-disubstituted (para) phenyl ring.

C-Br Stretching: A characteristic band for the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Interactive Table: Predicted Characteristic Vibrational Frequencies
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch 3100 - 3000Medium to Weak
Aromatic C=C/C=N Stretch 1610 - 1450Strong to Medium
Furan C-O-C Stretch 1250 - 1050Strong
Para-substituted C-H Bend 830 - 810Strong
C-Br Stretch 600 - 500Medium to Strong

Reactivity and Transformational Chemistry of 2 4 Bromophenyl Furo 3,2 B Pyridine

Reactivity of the Furo[3,2-b]pyridine (B1253681) Core

The furo[3,2-b]pyridine scaffold serves as the central framework of the molecule and possesses multiple reactive sites. Its reactivity is a composite of the individual properties of the furan (B31954) and pyridine (B92270) rings, modulated by their fusion. This electronic asymmetry is a key determinant of its behavior in chemical transformations.

The distribution of electron density in the furo[3,2-b]pyridine core governs the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution: The furan moiety is inherently electron-rich and is therefore more susceptible to electrophilic attack than the electron-deficient pyridine ring. Theoretical and experimental data on related systems suggest that electrophilic substitution on the furo[3,2-b]pyridine core is most likely to occur at the C-5 position of the furan ring, which is analogous to the α-position of furan itself. The pyridine ring, by contrast, is generally unreactive toward electrophiles unless activated, for instance, by N-oxidation. acs.orgyoutube.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic attack. In pyridine and related heterocycles, nucleophilic aromatic substitution preferentially occurs at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comyoutube.com This is because the anionic intermediate (a Meisenheimer complex) formed during the reaction is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com For the furo[3,2-b]pyridine system, this directs potential nucleophilic attack to the pyridine portion of the core. The reactivity towards nucleophiles can be significantly enhanced by the presence of a good leaving group or through activation via N-oxidation. acs.org

The furan ring within the furo[3,2-b]pyridine structure is susceptible to cleavage under certain conditions, a reactivity pattern common to many furan derivatives. nih.govrsc.org Acid-catalyzed reactions, in particular, can promote the ring-opening of furans to yield 1,4-dicarbonyl compounds. rsc.org This transformation can be influenced by reaction conditions such as the type of acid and the presence of water. nih.gov In the context of fused systems, cascade reactions involving the opening and subsequent re-closure of the furan ring have been reported, providing pathways to more complex molecular architectures. researchgate.netresearchgate.net While specific studies on 2-(4-bromophenyl)furo[3,2-b]pyridine are limited, the inherent chemical nature of the furan moiety suggests its potential to participate in such ring-opening and rearrangement pathways.

Functionalization at the Bromine Position: Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the phenyl substituent is a highly versatile functional handle for constructing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures. The reaction involves the palladium-catalyzed cross-coupling of an organohalide, such as this compound, with an organoboron compound, typically a boronic acid or its ester. mdpi.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of the boronic acid reagents. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the position of the bromine atom using this methodology. mdpi.combeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table presents illustrative examples based on typical conditions for Suzuki-Miyaura reactions involving aryl bromides.

Boronic Acid PartnerPalladium CatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane2-(Biphenyl-4-yl)furo[3,2-b]pyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2-(4'-Methoxybiphenyl-4-yl)furo[3,2-b]pyridine
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₂CO₃DME2-(4-(Thiophen-2-yl)phenyl)furo[3,2-b]pyridine
Pyridine-3-boronic acidPd(OAc)₂ / XPhosK₃PO₄2-MeTHF2-(4-(Pyridin-3-yl)phenyl)furo[3,2-b]pyridine

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods can be employed to functionalize the C-Br bond.

Stille Coupling: This reaction couples the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org The Stille coupling is known for its broad substrate scope and tolerance of a wide array of functional groups. libretexts.org However, a significant drawback is the toxicity of the organotin compounds used. wikipedia.org

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a primary method for the synthesis of substituted alkenes and can be used to introduce vinyl groups onto the phenyl ring of the title compound. beilstein-journals.org

Sonogashira Coupling: This methodology is used to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgnih.gov It provides a direct route to arylalkynes, which are valuable intermediates for further synthetic transformations. wikipedia.org

Table 2: Summary of Other Cross-Coupling Reactions for Functionalization

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Stille CouplingOrganostannane (R-SnR'₃)Pd(PPh₃)₄Aryl or Vinyl Substituted Derivative
Heck ReactionAlkene (R-CH=CH₂)Pd(OAc)₂ / LigandSubstituted Alkene
Sonogashira CouplingTerminal Alkyne (H-C≡C-R)Pd(PPh₃)₂Cl₂ / CuIArylalkyne

Reactivity of the Pyridine Nitrogen Atom (e.g., N-functionalization, N-oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it a site for reactions with electrophiles.

N-oxidation: The nitrogen atom can be readily oxidized to form the corresponding pyridine-N-oxide using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. scripps.edu The formation of an N-oxide significantly alters the electronic properties of the heterocyclic ring. It increases the reactivity of the ring toward both nucleophilic and electrophilic substitution. acs.orgscripps.edu For instance, the N-oxide derivative of the related furo[2,3-b]pyridine (B1315467) system has been shown to undergo functionalization at positions that are unreactive in the parent molecule. acs.org

N-functionalization: The pyridine nitrogen can also react with alkylating agents (e.g., alkyl halides) to form quaternary pyridinium (B92312) salts. This process, known as quaternization, places a positive charge on the nitrogen atom, further increasing the electron-deficiency of the pyridine ring and enhancing its susceptibility to nucleophilic attack.

C-H Functionalization Strategies on the Furo[3,2-b]pyridine and Phenyl Moieties

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. nih.govrsc.org For this compound, C-H functionalization can be selectively directed to either the phenyl ring or the heterocyclic core, depending on the reaction conditions and catalytic system employed.

The 2-phenylpyridine (B120327) motif within the molecule is a classic directing group for ortho-C-H activation on the phenyl ring. researchgate.net Transition metal catalysts, particularly those based on rhodium(III) and palladium(II), can coordinate to the pyridine nitrogen, positioning the metal center in close proximity to the ortho-C-H bonds of the phenyl ring. This chelation-assisted mechanism facilitates a variety of transformations. For instance, rhodium(III)-catalyzed reactions can be used for oxidative C-H activation to introduce new aryl, alkyl, or alkenyl groups. researchgate.net

On the furo[3,2-b]pyridine core, the electronic properties govern the reactivity. The pyridine ring is generally resistant to electrophilic attack due to its electron-deficient nature but can undergo nucleophilic or radical functionalization. researchgate.net Conversely, the furan moiety is electron-rich and more susceptible to electrophilic substitution, typically at the C3 position. Transition metal-catalyzed C-H functionalization strategies have been developed for pyridines, offering pathways to overcome their inherent low reactivity and achieve regioselective modifications that might be challenging through classical methods. nih.govrsc.org

Below is a table summarizing potential C-H functionalization strategies applicable to the this compound scaffold, based on established methodologies for related compounds.

Position of FunctionalizationReaction TypeTypical Catalyst/ReagentPotential Coupling PartnerProduct Type
Phenyl Ring (ortho to furo[3,2-b]pyridine)Ortho-Arylation[RhCpCl2]2, AgSbF6, Cu(OAc)2Arylboronic Acid2-(2'-Aryl-4-bromophenyl)furo[3,2-b]pyridine
Phenyl Ring (ortho to furo[3,2-b]pyridine)Ortho-Olefination[RhCpCl2]2, AgSbF6Alkene (e.g., Styrene)2-(2'-Alkenyl-4-bromophenyl)furo[3,2-b]pyridine
Furo[3,2-b]pyridine Core (C3 position)Direct ArylationPd(OAc)2, P(o-tol)3, K2CO3Aryl Halide3-Aryl-2-(4-bromophenyl)furo[3,2-b]pyridine
Furo[3,2-b]pyridine Core (C7 position)Minisci-Type Reaction (Radical)AgNO3, (NH4)2S2O8, TFAAlkyl Radical Precursor7-Alkyl-2-(4-bromophenyl)furo[3,2-b]pyridine

Derivatization and Scaffold Modification Strategies from this compound

The presence of the bromine atom on the phenyl ring is the most significant feature for the derivatization of this compound. This halogen acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry for constructing complex molecular architectures from simpler precursors. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds. It involves the coupling of the C-Br bond with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This strategy allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylated derivatives can serve as intermediates for further transformations, such as the synthesis of triazoles via click chemistry.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It is a crucial method for synthesizing anilines and their derivatives, which are prevalent motifs in pharmacologically active compounds.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. It is a valuable tool for introducing vinyl groups, which can be further functionalized.

Beyond the C-Br bond, the furo[3,2-b]pyridine core itself can be modified. For example, halogenation of the heterocyclic system at a reactive position (e.g., C3) could install another handle for subsequent cross-coupling reactions, allowing for sequential and site-selective derivatization of the scaffold.

The table below details key derivatization strategies starting from this compound.

Reaction TypeReagents and ConditionsCoupling PartnerResulting Functional GroupProduct Scaffold
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, Toluene/H2OAr-B(OH)2Aryl2-(4-Arylphenyl)furo[3,2-b]pyridine
Sonogashira CouplingPdCl2(PPh3)2, CuI, Et3NTerminal AlkyneAlkynyl2-(4-Alkynylphenyl)furo[3,2-b]pyridine
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, NaOtBuR2NHAmino2-(4-Aminophenyl)furo[3,2-b]pyridine
Heck CouplingPd(OAc)2, PPh3, Et3NAlkeneAlkenyl2-(4-Alkenylphenyl)furo[3,2-b]pyridine
Stille CouplingPd(PPh3)4, LiClOrganostannane (R-SnBu3)Aryl/Alkyl2-(4-Aryl/Alkylphenyl)furo[3,2-b]pyridine
CyanationPd2(dba)3, dppf, Zn(CN)2Zinc CyanideNitrile4-(Furo[3,2-b]pyridin-2-yl)benzonitrile

Theoretical and Computational Studies of 2 4 Bromophenyl Furo 3,2 B Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

No specific studies using Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure and reactivity of 2-(4-Bromophenyl)furo[3,2-b]pyridine were found. Consequently, data for the following subsections are unavailable.

Molecular Geometry Optimization and Conformational Analysis

There are no published optimized molecular geometry parameters (bond lengths, bond angles, dihedral angles) or conformational analyses for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energetics) for Reactivity Prediction

Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap for this compound have not been reported. Such data is crucial for predicting the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is used to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netuni-muenchen.de

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No computational studies predicting the NMR (¹H and ¹³C) chemical shifts, IR vibrational frequencies, or UV-Vis electronic absorption spectra for this compound could be located.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are employed to understand the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with other molecules, such as solvents or biological targets. nih.govfrontiersin.org

In Silico Design and Virtual Screening of Novel Furo[3,2-b]pyridine (B1253681) Derivatives

The exploration of novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. For the furo[3,2-b]pyridine scaffold, including derivatives such as this compound, in silico design and virtual screening have emerged as powerful tools for identifying and optimizing new biologically active molecules. These computational approaches enable the rational design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery.

The furo[3,2-b]pyridine core is recognized as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and enzyme inhibitory properties. Computational studies on this and related fused heterocyclic systems, such as furo[2,3-b]pyridines and benzofuro[3,2-b]pyridines, have provided valuable insights into their mechanisms of action and have guided the synthesis of new, more effective compounds. researchgate.netresearchgate.net

Molecular docking is a key computational technique that has been applied to furo[3,2-b]pyridine derivatives to predict their binding orientation and affinity within the active site of a biological target. For instance, studies on related furopyridine compounds have utilized docking simulations to investigate their interactions with the ATP-binding site of various kinases, such as cyclin-dependent kinase 2 (CDK2) and cdc-like kinases (CLKs). researchgate.netnih.gov These simulations help in understanding the key molecular interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for inhibitory activity. By analyzing the binding mode of a parent compound like this compound, researchers can design novel derivatives with modifications aimed at optimizing these interactions.

Virtual screening, another critical in silico technique, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be achieved through either ligand-based or structure-based approaches. In the context of furo[3,2-b]pyridine derivatives, a structure-based virtual screening campaign would involve docking a library of virtual compounds into the active site of a target protein. The results can then be ranked based on their predicted binding affinities, allowing for the selection of a smaller, more manageable set of compounds for experimental testing.

The general workflow for the in silico design and virtual screening of novel this compound derivatives would typically involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target, such as a kinase or other enzyme implicated in a disease.

Binding Site Analysis: Characterizing the active site of the target protein to understand its shape, size, and key interacting residues.

Core Scaffold Docking: Performing molecular docking of the parent compound, this compound, to predict its binding mode and identify key interactions.

Library Design and Virtual Screening: Designing a virtual library of novel derivatives with modifications to the parent scaffold and screening them against the target's binding site.

Hit Identification and Optimization: Identifying promising "hit" compounds from the virtual screen and further optimizing their structure to improve binding affinity and other drug-like properties.

The following table illustrates a hypothetical virtual screening of designed this compound derivatives against a kinase target, showcasing the types of data generated in such studies.

Compound IDModification on Furo[3,2-b]pyridine CorePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Parent 2-(4-Bromophenyl)-8.5Hydrogen bond with hinge region; hydrophobic interaction with back pocket
Derivative 1 Addition of a hydroxyl group to the phenyl ring-9.2Additional hydrogen bond with catalytic loop
Derivative 2 Replacement of bromine with a trifluoromethyl group-8.9Enhanced hydrophobic interactions
Derivative 3 Addition of a morpholino group at the 5-position-9.8Forms hydrogen bond with solvent-exposed region
Derivative 4 Replacement of the furan (B31954) oxygen with sulfur-8.3Altered geometry, slightly weaker interaction

This table contains hypothetical data for illustrative purposes.

Further computational analyses, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build mathematical models that correlate the structural features of the furo[3,2-b]pyridine derivatives with their biological activity. These models can then be used to predict the activity of newly designed compounds, further streamlining the discovery process.

Exploration of 2 4 Bromophenyl Furo 3,2 B Pyridine and Its Derivatives in Advanced Material Science and Catalysis

Role as Ligands in Coordination Chemistry and Metallosupramolecular Architectures

The furo[3,2-b]pyridine (B1253681) moiety is an effective ligand in coordination chemistry due to the presence of nitrogen and oxygen heteroatoms that can coordinate with metal centers. This coordination ability allows for the construction of complex metallosupramolecular architectures with diverse functionalities.

Applications in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid and planar structure of the furo[3,2-b]pyridine core makes it an excellent candidate for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas, tunable pore sizes, and designable structures.

While direct incorporation of 2-(4-bromophenyl)furo[3,2-b]pyridine into MOFs and COFs is an emerging area, the use of pyridine-based linkers is well-established. Pyridine-containing ligands are used to create robust frameworks with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgnih.gov For instance, pyridine-based COFs have been synthesized that demonstrate high efficiency in adsorbing organic dyes from water, highlighting the role of the nitrogen-containing heterocycle in providing active sites for interaction. nih.govrsc.org The introduction of functional groups, such as the bromo-phenyl moiety in this compound, offers a handle for post-synthetic modification, allowing for the tuning of the framework's properties. The bromine atom can be substituted to introduce new functionalities, thereby tailoring the MOF or COF for specific applications. Research has shown that even the presence of pyridine (B92270) can influence the structural stability of COFs in humid environments. rsc.org

Table 1: Pyridine-Based Linkers in MOF and COF Synthesis
Linker/MonomerFramework TypeMetal/ReactionApplication
Pyridine-3,5-dicarboxylic acidMOFCd2+, Zn2+, Co2+, Cu2+Structural Diversity
2,4,6-tris(4-aminophenyl)pyridineCOFSchiff-base condensationDye Adsorption
2,6-pyridinedicarboxylic acidMOFCobaltSupramolecular Assembly
Terpyridine derivativesMOFVariousPhotocatalysis, Sensing

Chiral-at-Metal Catalyst Scaffolds Derived from Furo[3,2-b]pyridine Ligands

A fascinating application of furo[3,2-b]pyridine derivatives is in the creation of "chiral-at-metal" catalysts. In these complexes, the chirality originates from the specific arrangement of achiral ligands around a central metal atom, creating a stereogenic metal center. nih.gov This approach is a powerful strategy in asymmetric catalysis.

Sterically demanding furo[3,2-b]pyridyl ligands, when coordinated to a metal center like ruthenium(II) in a cis-fashion, can generate helical chirality. researchgate.net This arrangement results in a highly shielded catalytic site, which can induce high enantioselectivity in chemical reactions. researchgate.net These catalysts are composed of bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. The labile ligands, such as acetonitrile, at the catalytic site can be replaced by substrate molecules, initiating the catalytic cycle. nih.govresearchgate.net This design has been successfully applied to various metals, including iridium(III) and rhodium(III), for asymmetric transformations. nih.govacs.org

Table 2: Chiral-at-Metal Complexes in Asymmetric Catalysis
Metal CenterLigand TypeChirality SourceApplicationEnantioselectivity
Ruthenium(II)Furo[3,2-b]pyridyl NHCHelical (cis-coordination)Asymmetric CatalysisHigh
Iridium(III)Cyclometalating BenzoxazolePropeller (Λ/Δ)Friedel–Crafts Addition90–98% ee
Rhodium(III)Cyclometalating BenzothiazolePropeller (Λ/Δ)Mannich Reaction>99% ee
Osmium(II)Cyclometalated PhenanthroliniumStereogenic Metal CenterC(sp3)–H AminationNot Specified

Catalytic Applications in Organic Transformations

Beyond their role as ligands in pre-formed catalysts, furo[3,2-b]pyridine derivatives can also participate directly in or facilitate various catalytic organic reactions. The 2-(4-bromophenyl) substituent is particularly valuable, as the carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules. nih.gov

Participation in C-H Activation and Asymmetric Catalysis

The furo[3,2-b]pyridine scaffold can be involved in C-H activation processes. Palladium-catalyzed intramolecular dual C-H activation has been used to synthesize benzofuro[3,2-b]pyridine structures, demonstrating the reactivity of the C-H bonds on the fused ring system. nih.gov This intrinsic reactivity can be harnessed for developing novel catalytic cycles.

In the realm of asymmetric catalysis, the development of chiral catalysts is paramount. As discussed previously, furo[3,2-b]pyridine ligands are instrumental in forming chiral-at-metal complexes that catalyze reactions with high enantioselectivity. researchgate.net These catalysts, where the metal center itself is the source of chirality, represent a sophisticated approach to stereocontrol. nih.govacs.org They have proven effective in a range of reactions, including enantioselective Friedel-Crafts additions and Mannich reactions, achieving excellent yields and high enantiomeric excesses (ee). researchgate.netacs.org

Recyclable Catalytic Systems Incorporating Furo[3,2-b]pyridine Moieties

The development of recyclable catalysts is a cornerstone of green chemistry. Incorporating furo[3,2-b]pyridine moieties into heterogeneous catalytic systems is a promising strategy. One approach involves using palladium on carbon (Pd/C) in combination with a copper co-catalyst for the synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net This system, often assisted by ultrasound irradiation, allows for efficient one-pot synthesis. nih.govresearchgate.net The heterogeneous nature of the Pd/C catalyst facilitates its recovery and reuse, reducing waste and cost. While this example focuses on the synthesis of the furo[3,2-b]pyridine itself, the principle can be extended to using functionalized furo[3,2-b]pyridines, such as this compound, as platforms to anchor catalytic species onto solid supports, thereby creating recyclable catalytic systems.

Precursor in the Synthesis of Functional Organic Materials

The unique structure of this compound makes it a valuable precursor for a variety of functional organic materials. The combination of the rigid, heteroaromatic furo[3,2-b]pyridine core and the reactive C-Br bond allows for its incorporation into larger, complex molecular architectures.

The synthesis of polyfunctionalized furo[3,2-b]pyridines can be achieved through successive regioselective lithiations and electrophilic trapping, allowing for the introduction of various functional groups onto the core structure. nih.govresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions at the 7-position have been used to create 7,7'-bifuro[3,2-b]pyridine, demonstrating the potential for creating dimeric and polymeric structures. nih.gov

While specific examples detailing the use of this compound in conjugated polymers, dendrimers, or liquid crystals are still emerging, its structural motifs are highly relevant. The planarity and potential for π-conjugation through the furo[3,2-b]pyridine system are desirable properties for conjugated polymers used in organic electronics. The C-Br bond provides a straightforward point for polymerization reactions, such as Suzuki or Stille coupling. Similarly, this reactive site allows it to be used as a core or a branching unit in the synthesis of dendrimers. The rigid, elongated shape that can be achieved by extending the structure from the bromophenyl group suggests potential applications in the design of liquid crystalline materials.

Design Principles for Incorporating the Furo[3,2-b]pyridine Core into Advanced Materials

The strategic incorporation of the this compound scaffold into advanced materials is guided by a set of fundamental design principles. These principles leverage the intrinsic electronic, photophysical, and structural characteristics of the furo[3,2-b]pyridine core, along with the versatile functionality imparted by the 4-bromophenyl substituent. The thoughtful application of these principles enables the development of novel materials for applications ranging from organic electronics to catalysis.

A primary design consideration is the inherent electronic nature of the furo[3,2-b]pyridine core, which is composed of an electron-rich furan (B31954) ring fused with an electron-deficient pyridine ring. This fusion creates a unique electronic landscape, making the core a valuable building block for various functional materials. The electron-deficient pyridine moiety can enhance electron transport properties, a desirable characteristic for n-type semiconductors in organic field-effect transistors (OFETs) and host materials in phosphorescent organic light-emitting diodes (OLEDs).

Furthermore, the planarity of the furo[3,2-b]pyridine system facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. The degree of intermolecular interaction can be fine-tuned through the strategic placement of substituents on the core, influencing the molecular packing in the solid state and, consequently, the material's performance.

The 4-bromophenyl group at the 2-position of the furo[3,2-b]pyridine core serves multiple strategic purposes in the design of advanced materials. The bromine atom is a key functional handle that allows for post-synthetic modification through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility enables the straightforward introduction of a wide array of functional groups, allowing for the precise tuning of the molecule's electronic and photophysical properties to meet the specific demands of a given application.

Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction that can be exploited to direct the supramolecular assembly of the molecules into well-ordered structures. This controlled organization is particularly important for optimizing charge transport in crystalline organic semiconductors and for creating materials with specific morphologies. The presence of the bromo group can also enhance the thermal stability and influence the nonlinear optical properties of the resulting materials. researchgate.net

The photophysical properties of the furo[3,2-b]pyridine core are another critical aspect of its design for advanced materials. Furo[3,2-b]pyridine derivatives have been investigated as components of phosphorescent emitters for OLEDs. The rigid, planar structure and the potential for high photoluminescence quantum yields make this scaffold an attractive platform for developing efficient light-emitting materials. By modifying the substituents on the furo[3,2-b]pyridine core, the emission color and efficiency of the resulting OLEDs can be systematically tuned. For instance, iridium complexes based on furo[3,2-c]pyridine (B1313802) have demonstrated high external quantum efficiencies in OLEDs. rsc.org

The following interactive table summarizes the key design principles and their implications for the properties and applications of materials based on the this compound core.

Design Principle Structural Feature Resulting Property Potential Application
Electronic Tuning Electron-rich furan fused with electron-deficient pyridineModifiable HOMO/LUMO levels, enhanced electron transportOrganic electronics (OFETs, OLEDs), host materials for phosphorescent emitters
Supramolecular Organization Planar furo[3,2-b]pyridine coreFacilitates π-π stacking, ordered molecular packingHigh-mobility organic semiconductors, crystalline thin films
Functionalization Potential 4-bromophenyl groupSite for cross-coupling reactions (e.g., Suzuki, Stille)Tailoring of electronic and photophysical properties, attachment of various functional moieties
Intermolecular Interactions Bromine atomHalogen bonding, directing supramolecular assemblyControlled crystal engineering, enhanced thermal stability
Photophysical Performance Rigid, conjugated systemHigh photoluminescence quantum yield, tunable emissionOrganic light-emitting diodes (OLEDs), fluorescent probes

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The continued advancement of organic synthesis is crucial for providing efficient, scalable, and environmentally benign access to 2-(4-Bromophenyl)furo[3,2-b]pyridine and its derivatives. Current methods often rely on palladium-catalyzed cross-coupling and cyclization reactions. researchgate.netnih.gov Future research should aim to build upon this foundation by exploring more sustainable and innovative synthetic strategies.

Key areas for future investigation include:

C-H Activation/Functionalization: Direct C-H activation routes to construct the furo[3,2-b]pyridine (B1253681) core or to functionalize the pre-formed scaffold would represent a significant leap in synthetic efficiency. acs.org This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste generation.

Photoredox and Electrocatalysis: The application of photoredox and electrochemical methods could provide access to novel reaction pathways under mild conditions, potentially avoiding the use of stoichiometric and often toxic reagents.

Flow Chemistry: Transitioning established batch syntheses to continuous flow processes can offer improved safety, scalability, and reproducibility. Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities, and facilitate the safe handling of hazardous intermediates.

Earth-Abundant Metal Catalysis: While palladium and copper are effective catalysts, nih.gov exploring catalysts based on more abundant and less toxic metals like iron, nickel, or manganese is a critical goal for sustainable chemistry.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolation of intermediates can dramatically improve efficiency. nih.gov Future work could focus on developing tandem reactions that rapidly construct the polyfunctionalized furo[3,2-b]pyridine core from simple precursors.

Table 1: Comparison of Current and Future Synthetic Methodologies
MethodologyDescriptionAdvantagesFuture Research Focus
Pd/Cu-Catalyzed Sonogashira Coupling & CyclizationA common current method involving coupling of a substituted pyridine (B92270) with a terminal alkyne, followed by cyclization. nih.govsemanticscholar.orgHigh efficiency, good functional group tolerance.Replacement of precious metal catalysts with earth-abundant alternatives.
C-H ActivationDirect functionalization of C-H bonds to form C-C or C-O bonds required for the heterocyclic core. acs.orgHigh atom economy, reduces pre-functionalization steps.Improving regioselectivity and expanding substrate scope for the furo[3,2-b]pyridine system.
Photoredox CatalysisUsing light to drive chemical reactions via single-electron transfer pathways.Mild reaction conditions, access to unique reactivity.Developing novel photocatalytic cycles for the synthesis and functionalization of furopyridines.
Flow ChemistryPerforming reactions in a continuous-flow reactor.Enhanced safety, scalability, and process control.Adapting and optimizing existing batch syntheses to continuous-flow systems for large-scale production.

Unveiling Undiscovered Reactivity Patterns and Selectivities

A thorough understanding of the inherent reactivity of the this compound scaffold is essential for its elaboration into more complex and functional molecules. The interplay between the electron-rich furan (B31954) ring and the electron-deficient pyridine ring presents a fascinating landscape for chemical transformations. nih.gov Future research should systematically probe the reactivity of this system to uncover new synthetic handles.

Promising avenues of exploration include:

Regioselective Functionalization: While some methods for functionalization exist, researchgate.net a comprehensive map of the scaffold's regioselectivity is needed. Studies on electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) on both the furan and pyridine rings could reveal the directing effects of the fused ring system and the 2-aryl substituent.

Selective Metalation: Expanding on known lithiation strategies, researchgate.net the use of a wider range of organometallic reagents and directing groups could provide regioselective access to nearly every position on the scaffold, enabling subsequent derivatization.

Reactivity of the Pyridine Nitrogen: The lone pair of the pyridine nitrogen atom can be engaged in quaternization, N-oxide formation, or coordination to metal centers. These transformations can modulate the electronic properties of the entire ring system, opening up new avenues for reactivity and applications. acs.org

Transformations of the Furan Ring: The stability and reactivity of the furan moiety towards cycloaddition reactions (e.g., Diels-Alder) or ring-opening under specific conditions are largely unexplored and could lead to novel molecular frameworks. Studies on the interaction of the furan ring with various nucleophiles and electrophiles could reveal unique transformation pathways. beilstein-journals.orgnih.gov

Table 2: Known vs. Potential Reactivity of the Furo[3,2-b]pyridine Core
Reaction TypeKnown ReactivityPotential Future Exploration
Metal-Catalyzed Cross-CouplingFunctionalization at pre-halogenated positions. researchgate.netDirect C-H arylation/alkenylation at multiple sites.
Metalation/Electrophilic QuenchRegioselective lithiation at specific positions. researchgate.netComprehensive study of directed ortho-metalation (DoM) and other selective deprotonation strategies.
Electrophilic Aromatic SubstitutionLargely unexplored for this specific scaffold.Systematic investigation of halogenation, nitration, and acylation to map regiochemical outcomes.
Cycloaddition ReactionsNot reported for this scaffold.Exploring the furan ring as a diene in Diels-Alder reactions to build complex polycyclic structures.

Integration into Next-Generation Hybrid Material Systems

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. The planar, rigid heterocyclic core, combined with the pyridine nitrogen's coordination ability and the bromophenyl group's potential for further coupling reactions, provides multiple handles for integration into larger systems.

Future research in this area should focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This can be exploited to construct porous MOFs or coordination polymers. The properties of these materials (e.g., gas storage, catalysis, sensing) could be tuned by modifying the furo[3,2-b]pyridine backbone.

Organic Electronics: The conjugated π-system of the furo[3,2-b]pyridine core suggests potential applications in organic electronics. By extending the conjugation through polymerization or derivatization via the bromophenyl group, materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics could be developed. The photophysical properties of such materials are a key area for investigation. semanticscholar.org

Supramolecular Chemistry and Self-Assembly: The molecule's planarity and potential for hydrogen bonding and π-π stacking make it a candidate for designing self-assembling systems. On-surface synthesis, similar to that studied for related bromophenyl-pyridine compounds, could be used to create well-defined nanoscale architectures, such as molecular wires or networks on conductive surfaces. iphy.ac.cn

Functional Ligands for Catalysis: The furo[3,2-b]pyridine scaffold can serve as the basis for novel ligands in homogeneous catalysis. researchgate.net The steric and electronic properties of the catalyst can be fine-tuned by introducing substituents onto the heterocyclic core, potentially leading to catalysts with enhanced activity and selectivity.

Table 3: Potential Applications in Hybrid Material Systems
Material ClassRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs)Organic linker/strut via pyridine N-coordination and/or derivatized phenyl group.Gas storage, separation, heterogeneous catalysis.
Conjugated PolymersMonomeric unit for polymerization (via Suzuki, Stille, etc. coupling at the C-Br bond).Organic electronics (OLEDs, OFETs), sensors.
On-Surface ArchitecturesMolecular building block for self-assembly via Ullmann coupling and N-metal coordination. iphy.ac.cnMolecular electronics, nanoscale devices.
Homogeneous CatalystsCore scaffold for a chiral or achiral ligand. researchgate.netAsymmetric synthesis, fine chemical production.

Advanced Computational Methodologies for Predictive Chemical Discovery

In silico methods are becoming indispensable tools for accelerating chemical research. Applying advanced computational methodologies to this compound can provide deep mechanistic insights, predict properties, and guide experimental efforts, thereby saving time and resources.

Future computational studies should encompass:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties (NMR, UV-Vis). Such calculations can also elucidate reaction mechanisms, predict transition states, and explain the regioselectivity of reactions, complementing experimental studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the molecule. This is particularly relevant for studying its interactions with biological targets (e.g., enzymes, receptors) or for understanding its conformation and packing in condensed phases or within a material matrix. nih.gov

Machine Learning (ML) and AI: As more data on furo[3,2-b]pyridine derivatives become available, ML models can be trained to predict various properties, such as biological activity, solubility, or photophysical characteristics. This predictive power can be used in virtual screening campaigns to identify the most promising derivatives for synthesis and testing.

Database Development: Creating curated databases of experimental and calculated properties for a range of substituted furo[3,2-b]pyridines would be an invaluable resource for the community, enabling the development of more accurate predictive models and facilitating data-driven discovery.

Table 4: Application of Computational Methods
Computational MethodPredicted Properties / InsightsImpact on Research
Density Functional Theory (DFT)Electronic structure, reaction energies, transition states, spectroscopic properties. nih.govRationalizing observed reactivity and selectivity; guiding the design of new reactions.
Molecular Dynamics (MD)Conformational analysis, binding modes to proteins, aggregation behavior. nih.govGuiding drug design; predicting material properties.
Quantitative Structure-Activity Relationship (QSAR) / Machine Learning (ML)Predicting biological activity, toxicity, and physicochemical properties for new derivatives.Prioritizing synthetic targets; accelerating the discovery of new functional molecules.

Q & A

Q. What are the foundational synthetic routes for preparing the furo[3,2-b]pyridine core, and how can substituents like the 4-bromophenyl group be introduced?

The furo[3,2-b]pyridine scaffold can be synthesized via copper(I)-mediated substitution of aryl halides with acetylides, enabling cyclization to form the heterocyclic core . For introducing substituents like the 4-bromophenyl group, cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of preformed intermediates are common. For example, palladium-catalyzed coupling of brominated aryl halides with organometallic reagents (e.g., boronic acids) has been used to install aromatic substituents .

Q. How can microwave irradiation optimize the synthesis of furo[3,2-b]pyridine derivatives?

Microwave-assisted synthesis significantly reduces reaction times while maintaining yields. For instance, condensation reactions between furo[3,2-b]pyridine carbaldehydes and active methylene compounds (e.g., thiazolidinones) under microwave irradiation achieve completion in minutes versus hours under classical conditions, with comparable yields (70–85%) .

Q. What spectroscopic methods are critical for characterizing 2-(4-bromophenyl)furo[3,2-b]pyridine?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, furan protons at δ 6.5–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated [M+H]+ for C14H10BrNO: 304.00; observed: 304.02) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems and substituent orientation .

Advanced Research Questions

Q. How does electrocatalysis enable the synthesis of complex furo[3,2-b]pyridine-based spirocycles?

Electrocatalytic multicomponent reactions (e.g., using benzaldehyde, barbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one) generate spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives under mild conditions (20°C, 50 mA/cm²). This method avoids column chromatography and achieves 73–82% yields via radical-mediated C–C bond formation .

Q. What strategies address contradictory data in biological activity studies of furo[3,2-b]pyridine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. nematocidal efficacy) may arise from stereochemical variations or substituent electronic effects. Systematic SAR studies, including enantiomer separation (e.g., chiral HPLC) and computational modeling (DFT for charge distribution), help resolve contradictions .

Q. How can furo[3,2-b]pyridine derivatives modulate signaling pathways like Hedgehog or CLKs?

Derivatives with electron-withdrawing groups (e.g., bromo, nitro) on the phenyl ring exhibit enhanced inhibition of cdc-like kinases (CLKs) (IC50 < 100 nM) by disrupting ATP-binding pockets. For Hedgehog modulation, steric bulk at the 3-position of the furan ring improves pathway selectivity .

Q. What are the challenges in scaling up microwave-assisted reactions for industrial research?

While microwave synthesis reduces time, scaling requires specialized reactors (e.g., continuous-flow systems) to manage heat distribution. Energy efficiency and reproducibility at larger volumes (≥1 mol) remain limitations compared to batch processing .

Methodological Considerations

Q. How to troubleshoot low yields in copper(I)-mediated cyclization reactions?

  • Catalyst loading : Optimize Cu(I) salt concentration (typically 10–20 mol%) to balance reactivity and side reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance acetylide nucleophilicity but may promote decomposition; toluene/DMF mixtures are often ideal .
  • Temperature control : Reactions above 100°C can lead to over-cyclization; gradual heating (60–80°C) improves regioselectivity .

Q. What computational tools predict the photophysical properties of furo[3,2-b]pyridine fluorophores?

Time-dependent DFT (TD-DFT) calculates oscillator strengths to guide molar absorptivity improvements. For example, π-extended derivatives (e.g., 4-(N,N-dimethylaniline)-substituted) show redshifted absorption (Δλ = 40 nm) due to enhanced conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.